molecular formula C37H28N4Na2O12S3 B1594907 Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate CAS No. 6548-30-7

Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate

Cat. No.: B1594907
CAS No.: 6548-30-7
M. Wt: 862.8 g/mol
InChI Key: XLBRYSLVZOQGLJ-UHFFFAOYSA-L
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Description

Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate (CAS: 3567-65-5; EINECS: 222-655-3) is a complex azo dye characterized by two azo (-N=N-) linkages, a hydroxynaphthalene core, and multiple sulphonate groups. Its molecular formula is C₃₅H₂₇N₄NaO₁₀S₃, with a molecular weight of 782.79 g/mol . Structurally, it belongs to the acid dye class, widely used in textiles and industrial applications due to its water solubility and chromophoric stability. The compound’s synthesis involves diazotization and coupling reactions, as highlighted in studies on analogous sulphonated azo dyes . Key features include:

  • Sulphonated groups: Enhance solubility in aqueous media and binding affinity to polar substrates.
  • Azo linkages: Provide strong light absorption in the visible spectrum (~400–700 nm).
  • Methoxy and tosyloxy substituents: Influence steric and electronic properties, affecting dye stability and color fastness .

Properties

IUPAC Name

disodium;7-hydroxy-8-[[2-methoxy-4-[3-methoxy-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N4O12S3.2Na/c1-22-4-13-28(14-5-22)56(49,50)53-27-11-9-26(10-12-27)38-39-30-15-6-23(19-33(30)51-2)24-7-16-31(34(20-24)52-3)40-41-37-32(42)17-8-25-18-29(54(43,44)45)21-35(36(25)37)55(46,47)48;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBRYSLVZOQGLJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N4Na2O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889562
Record name C.I. Acid Red 128
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6548-30-7
Record name 1,3-Naphthalenedisulfonic acid, 8-(2-(3,3'-dimethoxy-4'-(2-(4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-7-hydroxy-, sodium salt (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 8-[2-[3,3'-dimethoxy-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 128
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
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Biological Activity

Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate (CAS No. 6548-30-7) is a complex organic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, and notable biological activities, particularly focusing on antimicrobial and antiproliferative effects.

  • Molecular Formula : C37H28N4Na2O12S3
  • Molecular Weight : 862.81 g/mol
  • Appearance : Yellow light red powder
  • Solubility : Soluble in water due to its disodium salt form.

Synthesis

The synthesis involves several steps:

  • Nitration of 3,3′-Dimethoxylbenzidine .
  • Coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid .
  • Esterification using 4-Methylbenzene-1-sulfonyl chloride .

This multi-step synthesis highlights the compound's complexity and the potential for various modifications that might affect its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related azo compounds, suggesting that this compound may exhibit similar properties.

Key Findings:

  • In vitro Studies : Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundTarget BacteriaMIC (µg/mL)
Azo Compound AS. aureus12.5
Azo Compound BE. coli15.62

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines.

Case Studies:

  • MCF-7 Breast Cancer Cells : Related compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
  • Lung Carcinoma A549 Cells : Compounds showed promising results with IC50 values lower than that of standard chemotherapeutic agents .
Cell LineCompoundIC50 (µM)
MCF-7Azo Compound C<0.1
A549Azo Compound D3.3

The biological activity of this compound is hypothesized to involve:

  • Inhibition of bacterial enzymes.
  • Induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Comparison with Similar Compounds

Structural Impact on Properties :

  • Electron-withdrawing groups (e.g., sulphonate, nitro) enhance solubility but reduce thermal stability.
  • Methoxy groups (as in the target compound) improve lightfastness compared to unmethylated analogues .
  • Azo linkage count : Dyes with two azo groups exhibit broader absorption spectra (~550–650 nm) versus single-azo derivatives (~450–550 nm) .

Physicochemical Properties

Comparative data for solubility and stability:

Property Target Compound Disodium 6470-38-8 Dipotassium 842-18-2
Water Solubility (g/L) >100 (pH 7) 85 (pH 7) >200 (pH 7)
Thermal Stability (°C) 250–300 (decomposition) 220–260 (decomposition) >350
λmax (nm) 520–540 490–510 N/A

Notes:

  • Higher sulphonate content in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate accounts for superior solubility but limits chromogenic utility .
  • Thermal stability correlates with substituent bulkiness; methoxy groups in the target compound delay decomposition .

Research Findings and Functional Insights

Computational Modeling and Property Prediction

  • ChemGPS-NP analysis : The target compound clusters with high-polarity dyes due to sulphonate groups, distinguishing it from lipophilic azo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
Reactant of Route 2
Reactant of Route 2
Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate

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